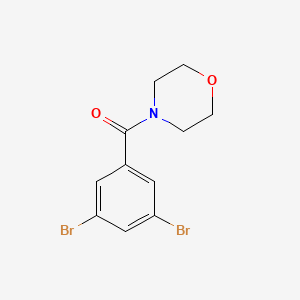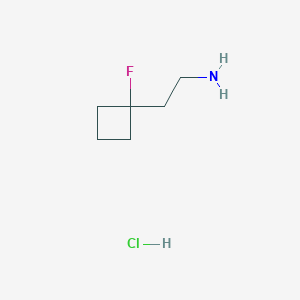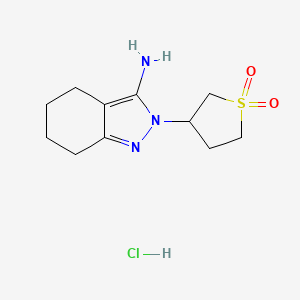![molecular formula C11H13F3O3 B1459364 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol CAS No. 2060215-61-2](/img/structure/B1459364.png)
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol
Übersicht
Beschreibung
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol (TFEP) is a compound that has been studied for its potential use in a variety of scientific applications. It is a colorless liquid with a low melting point and boiling point and is soluble in water and most organic solvents. TFEP is an important intermediate in the synthesis of many other compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of various compounds and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Acidolysis of Lignin Model Compounds
Research on the acidolysis of lignin model compounds has shown the importance of the structural configuration on the reaction mechanisms. The study by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane containing acid highlights the significant role of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process Yokoyama, 2015.
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) provide a comprehensive review of chlorogenic acid (CGA), a phenolic acid with a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects, among others. This review broadens the scope of knowledge for further studies on phenolic acids like 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol, encouraging research into their biological and pharmacological effects Naveed et al., 2018.
Biotechnological Production of Diols
The work by Xiu and Zeng (2008) reviews the current state of methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, which is relevant to understanding the applications of related compounds in industrial biotechnology Xiu & Zeng, 2008.
Environmental and Health Implications of Phenolic Compounds
Research on the sorption of phenoxy herbicides to soil and organic matter, as covered by Werner, Garratt, and Pigott (2012), is relevant to understanding the environmental behavior of compounds like this compound. This study provides insights into the mechanisms by which these compounds interact with environmental matrices Werner et al., 2012.
Antioxidant Mechanisms of Polyphenolic Compounds
Leopoldini, Russo, and Toscano (2011) review the antioxidant mechanisms of polyphenolic compounds, offering a deep dive into how these substances, including those similar to this compound, exert their beneficial effects on health through various mechanisms like hydrogen atom transfer and metal chelation Leopoldini et al., 2011.
Eigenschaften
IUPAC Name |
3-[2-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3/c12-11(13,14)8-17-10-5-2-1-4-9(10)16-7-3-6-15/h1-2,4-5,15H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMWQLMTNYXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCO)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)



![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)


![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)


![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)
